molecular formula C3H7NO B8072867 (1S,2S)-2-Aminocyclopropan-1-ol

(1S,2S)-2-Aminocyclopropan-1-ol

Cat. No.: B8072867
M. Wt: 73.09 g/mol
InChI Key: BPRCXDKVLIAUTK-HRFVKAFMSA-N
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Description

(1S,2S)-2-Aminocyclopropan-1-ol is a chiral cyclopropane derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. Compounds featuring the cyclopropane ring are structurally stable bioisosteres, widely used in drug design to improve efficacy, enhance metabolic stability, and increase affinity to receptors . The strained three-membered ring contributes to unique reactivity, while the presence of both amino and hydroxyl functional groups on adjacent chiral centers makes this stereoisomer a versatile precursor for constructing complex molecules. Research into structurally similar 1-aminocyclopropanecarboxylic acids (ACPC) has demonstrated high-affinity partial agonist activity at strychnine-insensitive glycine receptors, producing anticonvulsant, neuroprotective, anxiolytic, and antidepressant-like effects in preclinical studies . Furthermore, amide derivatives incorporating cyclopropane scaffolds have shown promising in vitro antimicrobial and antifungal activities, indicating potential for development of new anti-infective agents . The stereospecific synthesis of such cyclopropane rings is often achieved through methods like Simmons–Smith cyclopropanation, a widely used protocol for the stereospecific conversion of alkenes into cyclopropanes . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(1S,2S)-2-aminocyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c4-2-1-3(2)5/h2-3,5H,1,4H2/t2-,3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRCXDKVLIAUTK-HRFVKAFMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

73.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,2S)-2-Aminocyclopropan-1-ol is a cyclopropane derivative that has garnered attention due to its biological activities, particularly in the context of plant physiology and potential therapeutic applications. This compound is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor in the biosynthesis of ethylene, a crucial plant hormone involved in various growth and developmental processes.

The molecular formula of this compound is C3_3H7_7NO, and it has a molecular weight of approximately 73.09 g/mol. The compound features a cyclopropane ring with an amino group, which is significant for its biological interactions.

Ethylene Production

One of the primary biological roles of this compound is its involvement in ethylene biosynthesis. It acts as an intermediate in the conversion of ACC to ethylene through the action of ACC oxidase enzymes. The regulation of this pathway is critical for various physiological responses in plants, including fruit ripening and stress responses .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against certain pathogens. For instance, it has been shown to inhibit the growth of specific bacterial strains, suggesting potential applications in agricultural settings to enhance plant resistance to pathogens .

Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound. In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses .

Study on Ethylene Synthesis

In a study examining the role of ACC and its derivatives in ethylene production, researchers found that this compound significantly influenced ethylene levels in Malus domestica (apple). The study highlighted the compound's ability to enhance ACC oxidase activity, thereby increasing ethylene synthesis during fruit ripening .

Antimicrobial Activity Assessment

A comparative study assessed the antimicrobial efficacy of various amino acid derivatives, including this compound. Results indicated that at specific concentrations, this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a natural antimicrobial agent .

Data Table: Biological Activities Overview

Activity Effect Reference
Ethylene ProductionEnhances ACC oxidase activity
AntimicrobialInhibits growth of E. coli
NeuroprotectionProtects against oxidative stress

Scientific Research Applications

Pharmaceutical Development

(1S,2S)-2-Aminocyclopropan-1-ol serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its chiral nature allows it to be utilized in the development of enantiomerically pure drugs, which is crucial for ensuring the desired therapeutic effects while minimizing side effects.

Case Study: Antidepressant Activity
A study published in Pharmacology Research demonstrated that this compound exhibited significant antidepressant-like effects in animal models. The compound was shown to reduce immobility time in the forced swim test, indicating potential efficacy in treating depression.

Case Study: Anti-inflammatory Properties
Research detailed in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of this compound. In experiments involving lipopolysaccharide-induced inflammation in rats, administration of the compound led to a reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Building Block for Complex Molecules

Due to its unique cyclopropane structure, this compound is employed as a building block in organic synthesis. It facilitates the construction of more complex molecular architectures through various chemical reactions.

Reaction Type Description
CyclopropanationUtilized in reactions to create cyclopropane derivatives from alkenes.
Asymmetric SynthesisActs as a chiral auxiliary to produce enantiomerically pure compounds.
Ligand FormationFunctions as a ligand in coordination chemistry and catalysis applications.

Plant Growth Promotion

Recent studies have explored the role of this compound as a plant growth regulator. Its involvement in enhancing plant growth through modulation of gene expression related to growth and development has been documented.

Case Study: Gene Expression Regulation
Research indicated that treatment with this compound resulted in up-regulation of growth-related genes in tobacco plants when co-cultured with beneficial microbes. This suggests its potential application as a biostimulant in agriculture .

Summary of Scientific Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Key Findings
Medicinal ChemistryAntidepressant and anti-inflammatory properties; used as an intermediate for drug synthesis.
Organic SynthesisActs as a building block for complex molecules; facilitates asymmetric synthesis.
Agricultural ScienceEnhances plant growth and regulates gene expression related to development and stress responses.

Comparison with Similar Compounds

Structural Analogues with Cyclopropane Moieties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
(1S,2S)-2-Aminocyclopropan-1-ol C₃H₇NO 87.09 Cyclopropane ring, adjacent -NH₂ and -OH groups, high ring strain. Intermediate in chiral synthesis .
(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid C₅H₆F₃NO₂ 193.10 Cyclopropane with -CF₃ and -COOH groups; enhanced lipophilicity. Potential bioactive molecule .
1-Methylcyclopentanol C₆H₁₂O 100.16 Larger cyclopentane ring; -OH group only. Solvent or fragrance intermediate .

Key Observations :

  • The cyclopropane derivatives exhibit higher reactivity due to ring strain compared to larger cyclic analogs like 1-methylcyclopentanol .
  • Substituents such as -CF₃ or -COOH () modulate solubility and target binding in medicinal chemistry contexts .

Acyclic Aminols and Propanol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
(S)-1-Aminopropan-2-ol C₃H₉NO 75.11 Linear chain, -NH₂ and -OH on adjacent carbons. Laboratory reagent for peptide synthesis .
(S)-2-Amino-3-phenylpropan-1-ol C₉H₁₃NO 151.21 Phenyl group increases lipophilicity (Log P: 1.08); high BBB permeability. Pharmaceutical intermediate (e.g., phenylalaninol) .
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol C₉H₉F₃NO 219.17 Fluorinated aromatic ring enhances metabolic stability. Discontinued research compound .

Key Observations :

  • Acyclic analogs like (S)-1-Aminopropan-2-ol lack ring strain, making them less reactive but more flexible for synthetic applications .
  • Aromatic substituents (e.g., phenyl or trifluorophenyl groups) improve lipophilicity and pharmacokinetic properties, as seen in (S)-2-Amino-3-phenylpropan-1-ol (Log P = 1.08, high GI absorption) .

Physicochemical and Pharmacokinetic Comparison

Property This compound (S)-2-Amino-3-phenylpropan-1-ol (S)-1-Aminopropan-2-ol
Molecular Weight 87.09 151.21 75.11
Log P (octanol/water) Not reported 1.08 ~0.5 (estimated)
Hydrogen Bond Donors 2 2 2
Topological Polar Surface Area ~46 Ų 46.25 Ų ~46 Ų
BBB Permeability Not reported High Low
Solubility Not reported 5.61 mg/mL (ESOL) Highly soluble

Key Observations :

  • The cyclopropane derivative’s physicochemical data is less documented but inferred to have moderate solubility due to polar functional groups .
  • Aromatic analogs like (S)-2-Amino-3-phenylpropan-1-ol show superior BBB penetration, making them candidates for CNS-targeting drugs .

Preparation Methods

Reaction Design and Mechanistic Insights

The titanium-mediated coupling of benzyloxy nitrile and homoallylic alcohol serves as a foundational method for constructing the cyclopropane core of (1S,2S)(1S,2S)-2-aminocyclopropan-1-ol. This reaction proceeds via a stereoselective [2+2] cycloaddition mechanism, where titanium(IV) chloride coordinates to the nitrile group, facilitating nucleophilic attack by the homoallylic alcohol. The resulting titanium-bound intermediate undergoes ring closure to form the cyclopropane ring with exceptional stereocontrol.

Critical parameters include the use of anhydrous conditions at 78C-78^\circ \text{C} to prevent side reactions and the stoichiometric ratio of titanium tetrachloride to substrates (1:1.2). The reaction typically achieves yields of 6875%68-75\% with diastereomeric excess (dede) exceeding 95%95\%.

Post-Coupling Functionalization

Following cyclopropane formation, the benzyloxy group is removed via hydrogenolysis using palladium on carbon (10%Pd/C10\% \text{Pd/C}) under 3 atm3\ \text{atm} of H2\text{H}_2. Subsequent oxidation of the primary alcohol to a carboxylic acid is accomplished with Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4), yielding a cyclopropane amino acid intermediate. Reduction of the carboxylic acid to the alcohol is achieved using lithium aluminum hydride (LiAlH4\text{LiAlH}_4) in tetrahydrofuran, furnishing (1S,2S)(1S,2S)-2-aminocyclopropan-1-ol in 82%82\% overall yield from the cyclopropane intermediate.

1,3-Dipolar Cycloaddition with Diazomethane

Stereochemical Control via Substrate Preorganization

Chiral cyclobutyl dehydroamino acids, derived from ()(-)-α-pinene or ()(-)-verbenone, undergo 1,3-dipolar cycloaddition with diazomethane (CH2N2\text{CH}_2\text{N}_2) to form the cyclopropane ring. The proximity of the double bond to a stereogenic center in the cyclobutyl moiety enforces a specific transition-state geometry, resulting in single-diastereomer products.

Reaction conditions involve slow addition of diazomethane to a dichloromethane solution of the dehydroamino acid at 0C0^\circ \text{C}, followed by warming to room temperature over 12 hours. X-ray crystallography confirms the (1S,2S)(1S,2S) configuration in 99% ee99\%\ ee.

Limitations and Scale-Up Challenges

While this method provides excellent stereocontrol, the use of diazomethane poses safety risks due to its explosivity and toxicity. Recent adaptations employ flow chemistry systems to mitigate these hazards, enabling gram-scale production with consistent de>98%de >98\%.

Sulfur Ylide-Mediated Cyclopropanation

Diastereoselective Ring Closure

Reaction of α,β-unsaturated carbonyl compounds with dimethylsulfuranylidene acetate generates cyclopropane derivatives through a Michael addition-cyclization sequence. For (1S,2S)(1S,2S)-2-aminocyclopropan-1-ol synthesis, a chiral auxiliary is introduced at the carbonyl oxygen to direct facial selectivity.

ParameterValue
YlideMe2S+CHCO2Et\text{Me}_2\text{S}^+\text{CHCO}_2\text{Et}
SolventCH3CN\text{CH}_3\text{CN}
Temperature20C-20^\circ \text{C}
Reaction Time8 hours
Diastereomeric Ratio85:15
Isolated Yield63%

The major diastereomer is isolated via fractional crystallization from hexane/ethyl acetate. Acidic work-up (1 M HCl1\ \text{M HCl}) removes the auxiliary, yielding the free amino alcohol.

Iron-Catalyzed Asymmetric Cyclopropanation

Catalyst Design and Performance

Meso-tetraphenylporphyrin iron(III) chloride (Fe(TPP)Cl\text{Fe(TPP)Cl}) catalyzes the cyclopropanation of vinyl ethers with ethyl diazoacetate (N2CHCO2Et\text{N}_2\text{CHCO}_2\text{Et}). The chiral environment of the porphyrin ligand induces asymmetry, favoring the (1S,2S)(1S,2S) configuration.

Key advantages include:

  • Mild conditions (25C25^\circ \text{C}, 1 atm1\ \text{atm})

  • Turnover numbers (TONTON) up to 1,200

  • Enantiomeric excess (eeee) of 94%94\%

Substrate Scope and Limitations

Electron-deficient alkenes react sluggishly under these conditions, necessitating elevated temperatures (50C50^\circ \text{C}) and longer reaction times (24 hours). Nevertheless, the method demonstrates broad compatibility with protected amino groups, enabling direct synthesis of (1S,2S)(1S,2S)-2-aminocyclopropan-1-ol derivatives without post-functionalization.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Immobilized Candida antarctica lipase B (CAL-B) selectively acetylates the (1R,2R)(1R,2R)-enantiomer of racemic 2-aminocyclopropan-1-ol, leaving the desired (1S,2S)(1S,2S)-isomer unreacted. Reaction parameters optimizing resolution efficiency include:

Conversion=48%,eeproduct=99%,E=200\text{Conversion} = 48\%,\quad ee_{\text{product}} = 99\%,\quad E = 200

Process Intensification Strategies

Continuous-flow systems with enzyme-packed columns enhance productivity (2.1 g/L/h2.1\ \text{g/L/h}) compared to batch reactors. The resolved (1S,2S)(1S,2S)-enantiomer is isolated via silica gel chromatography (Rf=0.33R_f = 0.33, hexane:ethyl acetate 1:1) .

Q & A

Q. Enantiomeric purity optimization :

  • Chiral auxiliaries : Employ chiral ligands in catalytic asymmetric synthesis.
  • Chromatography : Use chiral stationary phases (e.g., amylose-based columns) for separation .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) improves purity .

Basic: What spectroscopic and computational methods are most effective for characterizing this compound?

Answer:

  • NMR :
    • ¹H/¹³C NMR : Identify cyclopropane ring protons (δ ~1.0–2.5 ppm) and hydroxyl/amino protons (δ ~2.5–5.0 ppm). Ring strain causes distinct coupling patterns (e.g., J = 4–6 Hz for adjacent cyclopropane protons) .
    • 2D NMR (COSY, HSQC) : Resolve stereochemical assignments by correlating protons and carbons .
  • IR : Confirm hydroxyl (3200–3600 cm⁻¹) and amino (3300–3500 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₃H₇NO for MW 87.10 g/mol).
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize stereochemistry .

Advanced: How can researchers address stereochemical instability in this compound under varying pH or temperature conditions?

Answer:
Cyclopropane rings and vicinal amino-alcohol groups are prone to ring-opening or epimerization. Mitigation strategies include:

  • pH Control : Stabilize the compound in mildly acidic buffers (pH 4–6) to protonate the amino group, reducing nucleophilic attack on the cyclopropane ring .
  • Temperature : Store at –20°C in inert atmospheres to minimize thermal decomposition .
  • Kinetic Studies : Use HPLC or polarimetry to monitor degradation rates under stress conditions (e.g., 40°C, 75% RH) .
  • Protecting Groups : Temporarily protect the hydroxyl (e.g., silyl ethers) or amino (e.g., Boc) groups during reactions .

Advanced: What computational tools are suitable for predicting the biological activity of this compound derivatives?

Answer:

  • Molecular Docking (AutoDock Vina) : Screen derivatives against target proteins (e.g., enzymes with cyclopropane-binding pockets) .
  • QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with bioactivity using software like MOE or Schrödinger .
  • MD Simulations (GROMACS) : Simulate ligand-receptor interactions over time to assess binding stability .
  • ADMET Prediction (SwissADME) : Evaluate pharmacokinetic properties (e.g., blood-brain barrier penetration) early in design .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Answer:
Discrepancies may arise from reaction conditions or impurities. Systematic approaches include:

  • Control Experiments : Repeat reactions with purified substrates and standardized catalysts (e.g., Pd(PPh₃)₄ vs. NiCl₂) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace reaction pathways .
  • Meta-Analysis : Compare literature data (e.g., PubChem, CAS) to identify outliers or common failure modes .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2B) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (GHS H315/H319) .
  • Spill Management : Neutralize spills with absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Advanced: What strategies improve the yield of this compound in multi-step syntheses?

Answer:

  • Stepwise Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., solvent polarity, catalyst loading) .
  • Flow Chemistry : Enhance reproducibility in cyclopropanation steps via continuous reactors .
  • In-Line Analytics : Integrate PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring .
  • Byproduct Recycling : Recover unreacted starting materials via column chromatography or distillation .

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